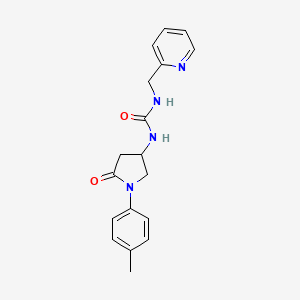
1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea" is a derivative of diaryl urea, which is a significant fragment in medicinal chemistry. Diaryl ureas have been extensively studied for their potential as therapeutic agents, particularly as anticancer agents. The structure of the compound suggests that it may possess biological activity, possibly related to antiproliferative effects against cancer cell lines, as seen in similar compounds .
Synthesis Analysis
The synthesis of related diaryl urea derivatives involves computer-aided design to optimize interactions with biological targets. In the case of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, these compounds were synthesized and then evaluated for their biological activity . Although the exact synthesis details for "1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea" are not provided, it is likely that similar synthetic strategies were employed, involving the formation of the urea linkage between the aryl and pyridinylmethyl components.
Molecular Structure Analysis
The molecular structure of diaryl ureas, including the compound , is characterized by the presence of an aryl group and a pyridinylmethyl group connected by a urea linkage. The presence of substituents on the aryl group, such as the p-tolyl group, and on the pyrrolidinyl ring, such as the 5-oxo group, can significantly influence the compound's binding affinity and specificity towards biological targets .
Chemical Reactions Analysis
Diaryl ureas can participate in various chemical reactions, primarily due to their functional groups. The urea linkage itself is relatively stable, but the aryl and pyridinylmethyl groups can undergo reactions such as oxidation, halogenation, or further substitution, which can be used to modify the compound's biological activity . The 3-hydroxy-1H-pyrrole-2,5-dione derivatives, for example, have shown that methylation of certain substituents can dramatically reduce the potency of the compounds as inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of diaryl ureas are influenced by their molecular structure. The lipophilicity of the compound is affected by the size and nature of the substituents on the aryl group, which in turn can affect the compound's solubility, distribution, and overall pharmacokinetic profile. Compounds with large lipophilic substituents have been found to be potent inhibitors in vitro . The presence of acidic functions on the pyrrolidinyl ring, as indicated by the 5-oxo group, suggests that the compound may have acidic properties, which could be relevant for its interaction with biological targets and its solubility in aqueous solutions.
科学的研究の応用
Stereoselective Synthesis and Kinase Inhibition
The compound has been utilized in the stereoselective synthesis of active metabolites for potent kinase inhibitors, such as PI3 kinase inhibitors. For example, a study described the synthesis and stereochemical determination of a related metabolite, emphasizing the importance of stereospecific reactions in drug development and the role of urea derivatives in the modulation of biological activity (Zecheng Chen et al., 2010).
Host-Guest Chemistry
Research has also explored the design and synthesis of macrocycles containing urea binding sites, showcasing the utility of such compounds in creating complex molecular structures that can interact with various ions and molecules. This has significant implications for developing novel materials and sensors (Lester Kaplan et al., 1979).
Antimicrobial Activity
Urea derivatives, including those structurally similar to the queried compound, have been investigated for their antimicrobial properties. Studies have shown that certain urea compounds exhibit moderate antimicrobial activity, highlighting their potential in developing new antimicrobial agents (P. V. G. Reddy et al., 2003).
Electrochemical Applications
In materials science, urea derivatives have been used to modify the surface of microporous activated carbon, enhancing its electrochemical performance in supercapacitors. This research underscores the role of nitrogen- and oxygen-containing functional groups in improving energy storage devices' efficiency (D. Hulicova‐Jurcakova et al., 2009).
Bioelectrochemical Systems
The compound's framework has been adapted in bioelectrochemical systems for the conversion of urea to nitrogen, demonstrating an innovative approach to waste treatment and the generation of environmentally benign products (Hiroaki Watanabe et al., 2009).
特性
IUPAC Name |
1-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-13-5-7-16(8-6-13)22-12-15(10-17(22)23)21-18(24)20-11-14-4-2-3-9-19-14/h2-9,15H,10-12H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAOISSJGQVIJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

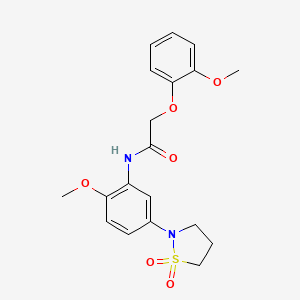
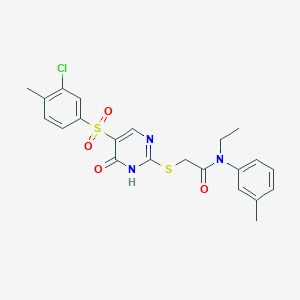
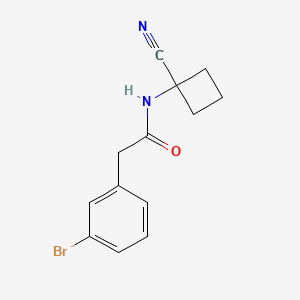
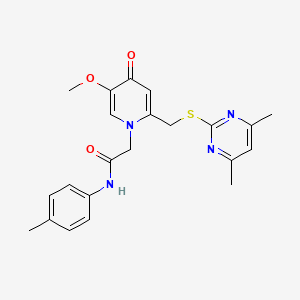
![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
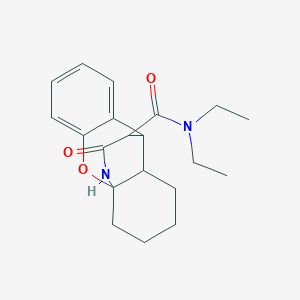
![3-(4-bromophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2501626.png)
![2-[4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2501627.png)
![(E)-4-{3-[(Sec-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2501628.png)
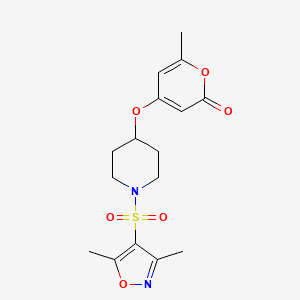
![1-(2-Thienylsulfonyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2501630.png)
methyl}-3-(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanamide](/img/structure/B2501632.png)
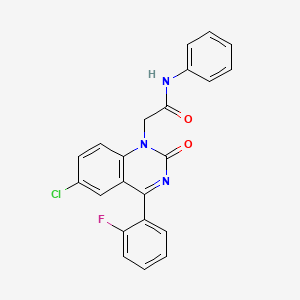
![(3Ar,6aR)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3a,4,5,6-tetrahydro-1H-furo[3,4-c]pyrrole-3,3'-azetidine]-6a-carboxylic acid](/img/structure/B2501636.png)